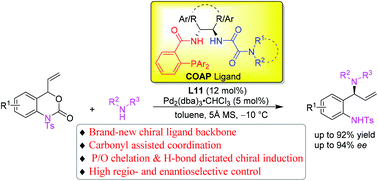Chiral oxamide–phosphine–palladium catalyzed highly asymmetric allylic amination: carbonyl assistance for high regio- and enantiocontrols†
Organic Chemistry Frontiers Pub Date: 2022-06-08 DOI: 10.1039/D2QO00458E
Abstract
A new type of chiral oxamide–phosphine (COAP) ligand was developed for the palladium-catalyzed asymmetric allylic amination of vinyl benzoxazinones with alkylamines, affording a variety of enantiomerically enriched 2-(1-aminoallyl)aniline derivatives in high yields (up to 92%) with high enantioselectivities (up to 94% ee). Mechanistic studies via control experiments and DFT calculations suggested that carbonyl coordination to palladium, although distinct from that of the phosphine moiety in the same chiral ligand, is crucial for the regio- and enantioselective control of this transformation. COAP ligands possess some salient features of modular structure, fine stereoelectronic tunability and facile synthesis, coupled with the strategic incorporation of coordinatively distinct phosphine and carbonyl moieties into the same skeleton.

Recommended Literature
- [1] Determination of Pb in the ash fraction of plants and peats using the Energy-dispersive Miniprobe Multielement Analyser (EMMA)
- [2] Computational determination of wave operators from large Hamiltonian matrices†
- [3] Ultrasound assisted multicomponent reactions: a green method for the synthesis of highly functionalized selenopyridines using reusable polyethylene glycol as reaction medium†
- [4] Critical role of the defect state in the photo-oxidation of methanol on TiO2(110)†
- [5] The role of charge generation layers in the operational stability of tandem organic light-emitting diodes
- [6] Back cover
- [7] The IPEA dilemma in CASPT2†
- [8] Solvatochromic sensors detect proteome aggregation in stressed liver tissues with hepatic cancer and cirrhosis†
- [9] Enantioselective synthesis of dihydroquinazolinone derivatives catalyzed by a chiral organocatalyst†
- [10] Effect of particle packing and density on shock response in ordered arrays of Ni + Al nanoparticles










